molecular formula C11H14BrN3 B1378376 ({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine CAS No. 1461713-99-4

({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine

Cat. No.: B1378376
CAS No.: 1461713-99-4
M. Wt: 268.15 g/mol
InChI Key: XHRBNWBLFYLWOZ-UHFFFAOYSA-N
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Description

({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by its fused bicyclic structure, which includes a bromine atom at the 6th position and a methyl group at the 8th position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method includes the halogenation of 2-methylimidazo[1,2-a]pyridine, followed by subsequent functional group transformations . The reaction conditions often involve the use of bromine or iodine as halogenating agents, and the reactions are typically carried out in the presence of a base such as sodium methoxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. This could involve continuous flow reactions and the use of automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Properties

IUPAC Name

1-(6-bromo-8-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3/c1-8-4-9(12)6-15-10(7-14(2)3)5-13-11(8)15/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRBNWBLFYLWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC=C2CN(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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